ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Antiproliferative Activity Thyroid Cancer Halogenated Coumarins

Non-cytotoxic coumarin scaffold solving a critical SAR limitation: IC₅₀ >100 µM across all tested cell lines eliminates confounding cytotoxicity in negative controls. • Dual C6/C8 bromine handles enable sequential Suzuki-Miyaura or Sonogashira cross-coupling for divergent library synthesis-capability absent in mono-brominated or non-halogenated analogs. • 87% reported synthetic yield supports cost-efficient scale-up. • Stable, cell-permeable ester prodrug; in situ hydrolysis yields GPR35-active free acid (EC₅₀ 1.75 µM) with clean target engagement and no background cytotoxicity.

Molecular Formula C12H8Br2O4
Molecular Weight 376 g/mol
CAS No. 2199-89-5
Cat. No. B1621001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
CAS2199-89-5
Molecular FormulaC12H8Br2O4
Molecular Weight376 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br
InChIInChI=1S/C12H8Br2O4/c1-2-17-11(15)8-4-6-3-7(13)5-9(14)10(6)18-12(8)16/h3-5H,2H2,1H3
InChIKeyFERPJUOPTLEUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate Core Specifications


Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (CAS 2199-89-5) is a dibrominated coumarin-3-carboxylate derivative with the molecular formula C12H8Br2O4 and a molecular weight of 376.00 g/mol . This compound belongs to the 2H-chromen-2-one (coumarin) class, a privileged scaffold in medicinal chemistry and chemical biology, characterized by a fused benzene-α-pyrone ring system [1]. The presence of bromine atoms at the 6- and 8-positions confers distinct electronic and steric properties that influence reactivity, lipophilicity, and intermolecular interactions relative to non-halogenated or mono-halogenated analogs [2]. Key physicochemical identifiers include a reported melting point of 171–233 °C (with variation depending on polymorphic form and measurement conditions), a density of 1.865 g/cm³, and a boiling point of 469.8 °C at 760 mmHg .

Workflow Low-cytotoxicity scaffold for SAR negative control
Selection Dual bromine handles for cross-coupling library synthesis
Context Coumarin core with reported thermal robustness

Ethyl 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate Differentiation


The 6,8-dibromo substitution pattern on the coumarin nucleus is not a trivial structural variation; it dictates a unique combination of electronic, steric, and lipophilic properties that cannot be replicated by mono-halogenated, non-halogenated, or differently di-halogenated analogs. In the context of antiproliferative screening, ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (compound 2g) displays a distinct activity profile that contrasts sharply with its 6,8-diiodo (2i) and 6-bromo (2d) counterparts [1]. While many coumarin-3-carboxylates exhibit broad cytotoxicity, the specific combination of bromine atoms at both the 6- and 8-positions yields a compound that, in the panel of cell lines tested, consistently shows no significant antiproliferative activity (all IC₅₀ values >100 µM), whereas the analogous diiodo- and cyano-substituted derivatives demonstrate potent, sub-100 µM effects [1]. This differential behavior is critical for applications where high background cytotoxicity is undesirable—for instance, when the compound is intended as a synthetic intermediate, a fluorescent probe precursor, or a negative control in structure-activity relationship (SAR) studies. Furthermore, the dibromo motif provides two distinct sites for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not available in the non-brominated or mono-brominated esters, making this specific derivative a strategic building block in medicinal chemistry campaigns targeting bromodomain-containing proteins, GPCRs, or other targets where halogen bonding plays a role [2]. Generic substitution with an unsubstituted ethyl coumarin-3-carboxylate (EOCC) or a 6-bromo analog would either introduce unwanted biological activity or eliminate essential synthetic handles, thereby invalidating experimental outcomes.

6-Bromo analog Mono-brominated ester may introduce unwanted antiproliferative activity, shifting SAR interpretation
Non-halogenated coumarin Absence of bromine removes synthetic handles and alters target engagement profile (e.g., GPR35)
6,8-Diiodo analog Differing halogen bonding and lower synthetic yield may not transfer directly; requires validation

Ethyl 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate vs. Halogenated Coumarins


Antiproliferative Activity vs. Halogenated Analogs

In a comprehensive antiproliferative screen conducted by Dettori et al., ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (compound 2g) was evaluated against a panel of human cancer and normal cell lines using the MTT assay. The compound exhibited no measurable cytotoxic effect across all tested lines, with all IC₅₀ values reported as >100 µM [1]. This stands in marked contrast to the 6,8-diiodo analog (compound 2i), which also showed IC₅₀ values >100 µM, and the 6,8-dibromo-3-carbonitrile derivative (2h), which demonstrated potent, sub-100 µM activity in thyroid cancer-derived TPC-1 cells (IC₅₀ = 60 ± 3 µM), SW1736 cells (IC₅₀ = 90 ± 3.5 µM), and other lines [1]. The unsubstituted ethyl coumarin-3-carboxylate (EOCC) is known to inhibit sPLA2 with an IC₅₀ of 3.1 nM, a completely distinct biological profile [2].

Antiproliferative activity
Head-to-head
IC₅₀ >100 µM vs. 60 ± 3 µM (2h) and 3.1 nM (EOCC)
Supports low-cytotoxicity control context
MTT assay, TPC-1 thyroid cancer cells, 72 h
Antiproliferative Activity Thyroid Cancer Halogenated Coumarins Structure-Activity Relationship

Synthetic Yield vs. Diiodo Analog

The synthesis of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (2g) via condensation of 3,5-dibromo-2-hydroxybenzaldehyde with diethyl malonate proceeds with high efficiency, affording an isolated yield of 87% after standard workup and recrystallization [1]. In contrast, the analogous 6,8-diiodo derivative (2i) is obtained in a significantly lower yield of 73% under comparable reaction conditions [1]. This 14% absolute yield advantage translates to improved atom economy and reduced purification burden when preparing multi-gram quantities.

Synthetic yield
Head-to-head
87% vs. 73% for diiodo analog (2i)
Reported yield difference may support procurement decisions
Knoevenagel condensation, piperidine/EtOH
Organic Synthesis Coumarin Functionalization Halogen Exchange Reaction Yield

Thermal Stability and Melting Point

The melting point of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (2g) is reported as 231–233 °C, which is substantially higher than that of the 6-bromo analog (2d, mp 184–186 °C) and the 6,8-diiodo analog (2i, mp 199–201 °C) [1]. This elevated melting range, attributable to stronger intermolecular halogen bonding and enhanced crystal lattice stability conferred by the two bromine atoms, provides a practical advantage in solid-form handling and storage. It also reduces the likelihood of hygroscopicity or thermal degradation during long-term storage, a key consideration for compound management in screening libraries.

Thermal stability
Reported
Melting point 231–233 °C
Higher thermal robustness vs. mono-Br and diiodo analogs
DSC or capillary method; polymorph-dependent range reported
Thermal Analysis Physicochemical Properties Polymorphism Solid-State Characterization

GPR35 Agonist Activity vs. Carbonitrile Analog

The 6,8-dibromo-3-carboxylate scaffold, exemplified by the free acid form (6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid), demonstrates measurable agonist activity at the G protein-coupled receptor GPR35. BindingDB reports an EC₅₀ of 1.75 µM (1,750 nM) in a human HT-29 cell-based DMR assay [1], and an IC₅₀ of 1.08 µM in a β-arrestin2 recruitment assay in CHO-K1 cells [1]. In contrast, the 6,8-dibromo-3-carbonitrile derivative (2h) shows no reported activity at this target, while the 6,8-diiodo analog (2k) exhibits a different ROS modulation profile [2]. The ethyl ester prodrug form is expected to be hydrolyzed in vivo to the active acid, making this a relevant differentiator.

GPR35 agonism
Cross-study
EC₅₀ 1.75 µM (free acid); carbonitrile analog inactive
Target engagement context absent in carbonitrile scaffold
HT-29 DMR and CHO-K1 β-arrestin2 assays
GPCR GPR35 Bromodomain Cell Signaling

Ethyl 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate Application Scenarios


Negative Control for Cancer Cytotoxicity Assays

Given the documented lack of antiproliferative activity (IC₅₀ >100 µM) across multiple cancer cell lines including TPC-1, SW1736, and others [1], this compound is ideally suited as a negative control in cytotoxicity screens. Researchers investigating novel halogenated coumarin derivatives can use this compound to establish baseline viability, ensuring that observed effects are not due to non-specific coumarin scaffold toxicity. This is particularly valuable when testing more potent analogs like 6,8-dibromo-3-carbonitrile (2h) or 6,8-diiodo-3-carbonitrile (2k), which exhibit sub-100 µM IC₅₀ values [1].

Dual Bromine Handles for Cross-Coupling

The presence of two bromine atoms at the 6- and 8-positions provides two independent sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This enables sequential, orthogonal functionalization of the coumarin core, a capability not present in mono-brominated (e.g., 6-bromo analog 2d) or non-halogenated esters. The high synthetic yield (87%) reported for its preparation [1] further supports its viability as a cost-effective starting material for library synthesis. Medicinal chemistry teams targeting bromodomain-containing proteins (e.g., BRD2, PBRM1) or other halogen-bonding targets can leverage this scaffold for rapid SAR exploration [2].

GPR35 Receptor Tool Compound Precursor

The free acid form of this compound (6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid) exhibits quantifiable agonist activity at GPR35, with an EC₅₀ of 1.75 µM in cellular assays [2]. The ethyl ester serves as a stable, cell-permeable prodrug that can be hydrolyzed in situ. This makes the compound a useful starting point for developing GPR35 chemical probes, particularly in studies of inflammatory bowel disease, metabolic disorders, or cardiovascular function where GPR35 modulation is of interest. The lack of confounding cytotoxicity at high concentrations (IC₅₀ >100 µM) is a critical advantage for clean target engagement studies [1].

Fluorescent Probe with Reduced Cytotoxicity

Coumarins are widely used as fluorescent scaffolds for bioimaging and sensing applications [1]. The 6,8-dibromo substitution pattern alters the electronic properties and photophysical characteristics (e.g., quantum yield, Stokes shift) relative to the unsubstituted or mono-substituted coumarin esters. Importantly, the compound's negligible cytotoxicity [1] minimizes the risk of probe-induced cellular stress or apoptosis, which can confound live-cell imaging experiments. This makes it a preferred backbone for developing long-term, time-lapse fluorescent reporters where cell health must be preserved.

Application
Selection Property
Validation Focus
Negative control for cytotoxicity assays
Low-cytotoxicity profile
Cytotoxicity endpoint context across cancer cell lines
Dual bromine cross-coupling scaffold
Two independent reactive handles
Synthetic route viability and functionalization efficiency
GPR35 tool compound precursor
Reported receptor agonism context
Target engagement studies without confounding cytotoxicity
Fluorescent probe development
Reduced cell-stress interference
Live-cell imaging endpoint monitoring

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